2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid is a synthetic compound belonging to the class of alicyclic amines. It serves as a key building block in the development of potent and selective P2Y14 receptor antagonists. P2Y14 receptors are activated by extracellular UDP-glucose, a damage-associated molecular pattern that promotes inflammation in various organs, including the kidney, lung, and fat tissue []. Therefore, 2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid plays a crucial role in the development of potential therapeutic agents for inflammatory and metabolic diseases.
The synthesis of 2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid is achieved through a series of chemical reactions that involve modifying the piperidine ring size and introducing specific bridging and functional substitutions to a 4-phenyl-2-naphthoic acid derivative []. This process includes the creation of N-containing spirocyclic, fused, and bridged ring systems, some of which are saturated while others contain alkene or hydroxy/methoxy groups. Specifically, the introduction of an α-hydroxyl group enhances the affinity of the compound for the P2Y14 receptor [].
The molecular structure of 2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid features a bicyclo[3.1.1]heptane ring system with an ethoxy group attached to the 6-position and an acetic acid moiety connected to the nitrogen atom at the 3-position. This specific arrangement of functional groups contributes to its binding affinity and selectivity for the P2Y14 receptor [].
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid is primarily utilized in research settings for the development of novel P2Y14 receptor antagonists. These antagonists hold potential therapeutic benefits in various inflammatory and metabolic diseases [].
Specifically, a derivative of this compound, 4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (MRS4833) has been shown to reduce airway eosinophilia in a protease-mediated asthma model []. Additionally, both MRS4833 and its prodrugs have demonstrated efficacy in reversing chronic neuropathic pain in a mouse model [].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7